4-Aminobenzene-1,3-disulfonamide

説明

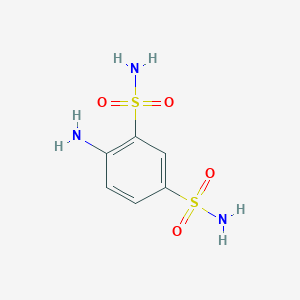

4-Aminobenzene-1,3-disulfonamide (CAS No. 40642-90-8) is a sulfonamide derivative with the molecular formula C₆H₈N₃O₄S₂ and a molecular weight of approximately 278.27 g/mol. It features two sulfonamide groups (-SO₂NH₂) and an amino group (-NH₂) positioned at the 1,3, and 4 positions of the benzene ring, respectively. This compound serves as a structural template for synthesizing pharmaceuticals, particularly diuretics like hydrochlorothiazide (HCTZ), and catalysts for organic reactions .

特性

CAS番号 |

40642-90-8 |

|---|---|

分子式 |

C6H9N3O4S2 |

分子量 |

251.3 g/mol |

IUPAC名 |

4-aminobenzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H9N3O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,7H2,(H2,8,10,11)(H2,9,12,13) |

InChIキー |

BOZSDDFQWJUBNG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)N |

製品の起源 |

United States |

類似化合物との比較

4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)

- Structure : Chlorine substituent at the 6-position of the benzene ring (C₆H₇ClN₃O₄S₂; MW 285.73 g/mol) .

- Synthesis : Produced via reaction of sulfonamide intermediates with liquid ammonia, which enhances reaction rates and reduces water content in HCTZ synthesis .

- Applications : Key precursor for HCTZ; detected as a residue in dairy products due to diuretic use in livestock .

- Physical Properties : High-melting-point solid, with distinct NMR spectral features (e.g., ¹H-¹⁵N HMBC correlations at ~75 ppm for the primary amine group) .

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6)

- Structure : Two chlorine atoms at positions 5 and 6 (C₆H₆Cl₂N₃O₄S₂; MW 320.17 g/mol) .

- Role : Identified as an impurity in HCTZ, affecting drug safety and efficacy. Its presence necessitates stringent purification protocols .

- Analytical Data: Exhibits carbon chemical shifts closely matching those of 4-amino-6-chlorobenzene-1,3-disulfonamide, confirming structural similarities .

Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)

- Structure : Polymer derivative with bromine and ethyl groups attached to sulfonamide nitrogens .

- Applications: Efficient catalyst for Friedlander quinoline synthesis and multicomponent reactions under green conditions (aqueous/solvent-free), achieving >90% yields .

- Reactivity : Bromonium ions generated in situ enhance electrophilic activity, facilitating imine formation in reaction mechanisms .

Structural and Functional Differences

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Synthetic Relevance |

|---|---|---|---|---|

| 4-Aminobenzene-1,3-disulfonamide | None (parent structure) | 278.27 | Pharmaceutical intermediate | Template for diuretics, catalysts |

| 4-Amino-6-chloro derivative | Cl at position 6 | 285.73 | HCTZ precursor, diuretic residue | Improved reaction kinetics with NH₃ |

| 4-Amino-5,6-dichloro derivative | Cl at positions 5 and 6 | 320.17 | HCTZ impurity | Requires advanced purification |

| PBBS polymer | Br and ethyl groups | Variable (polymer) | Organic synthesis catalyst | Enables green chemistry protocols |

Research Findings and Implications

- Pharmaceutical Synthesis: Chlorinated derivatives (e.g., 4-amino-6-chloro-) are critical for HCTZ production, but their impurities (e.g., dichloro variants) pose regulatory challenges .

- Catalytic Efficiency : Brominated sulfonamide polymers like PBBS outperform traditional catalysts in reaction speed and yield, aligning with sustainable chemistry goals .

- Analytical Challenges : Structural similarities between derivatives complicate impurity profiling; advanced NMR and chromatography are essential for differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。